Cyclopentyl 3,4-difluorophenyl ketone
Descripción
Molecular Architecture and Stereoelectronic Configuration
The molecular structure of cyclopentyl 3,4-difluorophenyl ketone consists of a cyclopentyl group connected through a carbonyl linkage to a 3,4-difluorophenyl ring system. The compound possesses the molecular formula C₁₂H₁₂F₂O with a molecular weight of 210.22 grams per mole, as confirmed by computational analysis using PubChem methodologies. The systematic International Union of Pure and Applied Chemistry name for this compound is cyclopentyl(3,4-difluorophenyl)methanone, reflecting the precise structural arrangement of functional groups.
The stereoelectronic configuration of this molecule is characterized by the presence of two fluorine atoms positioned adjacently on the aromatic ring at the 3 and 4 positions. This substitution pattern creates a unique electronic environment that influences the overall molecular reactivity and stability. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic system through both inductive and resonance effects, thereby modulating the electrophilicity of the carbonyl carbon.
The cyclopentyl moiety introduces conformational flexibility to the molecular structure, as five-membered rings typically adopt envelope or twist conformations to minimize ring strain. This conformational behavior affects the overall molecular geometry and influences intermolecular interactions in crystalline and solution phases. The carbonyl group serves as a crucial structural element, providing both hydrogen bond accepting capability and serving as a reactive center for various chemical transformations.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₂O | |
| Molecular Weight | 210.22 g/mol | |
| Chemical Abstracts Service Number | 898791-96-3 | |
| PubChem Compound Identifier | 24724183 |
Structure
2D Structure
Propiedades
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLITUUOAPBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642582 | |
| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-96-3 | |
| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Friedel-Crafts Acylation of 3,4-Difluorobenzene
Step 1: React 3,4-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride (AlCl3) to yield 2-chloro-1-(3,4-difluorophenyl)ethanone. This step introduces the ketone precursor onto the aromatic ring via electrophilic aromatic substitution.
Step 2: The chloro-ketone intermediate can be further transformed by nucleophilic substitution or reduction to introduce the cyclopentyl moiety or to form related alcohol intermediates.
This method is well-documented for preparing 3,4-difluorophenyl ketones and related derivatives, providing a robust starting point for further functionalization.
Reduction and Cyclopentylation
The keto group in intermediates such as 2-chloro-1-(3,4-difluorophenyl)ethanone can be stereoselectively reduced using chiral oxazaborolidine catalysts with borane complexes (e.g., borane dimethylsulfide) to yield the corresponding alcohol.
This alcohol intermediate can then be reacted with cyclopentyl reagents or undergo substitution reactions to introduce the cyclopentyl group, forming cyclopentyl 3,4-difluorophenyl ketone.
This approach allows for stereochemical control and high purity of the final product.
Cyclopropanation and Subsequent Functional Group Transformations
Alternative synthetic routes involve preparing cyclopropyl derivatives of 3,4-difluorophenyl compounds via cyclopropanation of alkenes derived from 3,4-difluorobenzaldehyde.
For example, (E)-3-(3,4-difluorophenyl)-2-propenoic acid can be synthesized by condensation of 3,4-difluorobenzaldehyde with malonic acid, followed by esterification and cyclopropanation using trimethylsulfoxonium iodide and sodium hydride in DMSO.
The cyclopropane intermediates can be hydrolyzed and converted to acid chlorides, azides, or amines, which are useful for further derivatization toward cyclopentyl ketone analogs.
Though this method is more commonly applied to cyclopropylamine derivatives, the underlying chemistry informs the preparation of cyclopentyl ketones by analogy.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 3,4-Difluorobenzene, Chloroacetyl chloride, AlCl3 | 2-Chloro-1-(3,4-difluorophenyl)ethanone | Electrophilic aromatic substitution |
| 2 | Stereoselective Reduction | Chiral oxazaborolidine catalyst, Borane dimethylsulfide | 2-Chloro-1-(3,4-difluorophenyl)ethanol | Stereochemical control |
| 3 | Nucleophilic Substitution | Cyclopentyl reagents or equivalents | This compound | Introduction of cyclopentyl group |
| 4 | Alternative Cyclopropanation | 3,4-Difluorobenzaldehyde, Malonic acid, Trimethylsulfoxonium iodide, NaH | Cyclopropyl derivatives of 3,4-difluorophenyl | For related cyclopropyl intermediates |
Research Findings and Optimization
The use of aluminum trichloride in Friedel-Crafts acylation is effective but requires careful handling due to its corrosive nature.
Chiral oxazaborolidine catalysts enable high enantiomeric excess in reductions, critical for pharmaceutical applications.
Avoidance of hazardous reagents such as diazomethane and sodium azide improves safety and environmental impact.
Esterification and cyclopropanation steps are optimized by selecting appropriate acids (e.g., sulfuric acid) and bases (e.g., sodium hydride) to maximize yield and purity.
Hydrolysis and conversion to acid chlorides or azides are performed under controlled conditions to prevent decomposition and ensure high product quality.
Aplicaciones Científicas De Investigación
Synthetic Route Overview
| Method | Reagents | Conditions |
|---|---|---|
| Friedel-Crafts Acylation | Cyclopentyl benzene + 3,4-difluorobenzoyl chloride | Anhydrous conditions; Lewis acid catalyst |
| Continuous Flow Processes | Automated reactors with controlled parameters | Enhanced efficiency and yield |
Medicinal Chemistry
Cyclopentyl 3,4-difluorophenyl ketone is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties due to increased lipophilicity and metabolic stability .
- Case Study: A study demonstrated the incorporation of cyclopentyl groups into lead compounds significantly maintained potency against specific biological targets while enhancing selectivity .
The compound's interactions with biomolecules are under investigation for potential therapeutic applications. The presence of fluorine atoms can enhance binding affinity to enzyme targets, making it a candidate for developing inhibitors against various diseases.
- Example: Research on reversible covalent inhibitors of cruzain (an enzyme related to parasitic infections) showed that modifications including cyclopentyl groups could maintain or enhance inhibitory activity .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable in synthesizing pharmaceuticals and agrochemicals.
- Reactions:
- Oxidation: Converts to carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction: Can be reduced to alcohols using sodium borohydride.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties enable the development of materials with specific functionalities.
Key Uses in Industry
- Specialty Chemicals: Utilized in formulations requiring enhanced chemical stability.
- Material Science: Investigated for its potential in creating polymers with tailored properties due to its unique structure.
Mecanismo De Acción
The mechanism of action of Cyclopentyl 3,4-difluorophenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares Cyclopentyl 3,4-difluorophenyl ketone with its closest analogs, focusing on structural, physical, and functional differences.
Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)
- Molecular Formula : C₁₂H₁₂Cl₂O
- Molecular Weight : 243.13 g/mol
- Key Differences: Substituents: Chlorine atoms replace fluorine at the 3,4-positions. Physical Properties: Higher molecular weight (243.13 vs. 210.22) may increase melting point and lipophilicity, impacting solubility in polar solvents. Applications: Less common in pharmaceutical intermediates due to chlorine’s weaker electron-withdrawing capacity but may serve as a precursor in agrochemicals .
Cyclopentyl 3,5-Difluorophenyl Ketone (CAS 898791-99-6)
- Molecular Formula : C₁₂H₁₂F₂O
- Molecular Weight : 210.22 g/mol
- Key Differences: Substituent Position: Fluorine atoms are at the 3,5-positions instead of 3,4. Reactivity: The 3,5-difluoro configuration may offer distinct regioselectivity in electrophilic aromatic substitution compared to the 3,4-isomer. Commercial Availability: Priced at $500/250 mg (Aaron Chemicals, 2019), this isomer is less commonly referenced in pharmacological studies but shares similar synthetic utility .
MCHR1 Antagonists with 3,4-Difluorophenyl Moieties
Compounds like SNAP-7941 and its derivatives (e.g., FE@SNAP) incorporate the 3,4-difluorophenyl group within complex heterocyclic frameworks. These molecules exhibit high binding affinity to MCHR1, with (+)-SNAP-7941 showing nanomolar potency. The ketone group in this compound may serve as a precursor for such pharmacophores, highlighting its role in modulating bioactivity through fluorine-induced electronic effects .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Functional Comparison
Actividad Biológica
Cyclopentyl 3,4-difluorophenyl ketone (CPDFK) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group attached to a 3,4-difluorophenyl moiety through a ketone functional group. The molecular formula is . The introduction of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its biological activity.
The mechanism of action of CPDFK primarily involves its interaction with specific enzymes and receptors. The fluorine substituents increase the compound's binding affinity, allowing it to modulate various biochemical pathways:
- Enzyme Inhibition : CPDFK has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism and biosynthesis of various biomolecules.
- Signal Transduction : The compound modulates signaling pathways related to cell proliferation and apoptosis. It influences gene expression related to the cell cycle, which can affect cellular growth and survival.
Anticancer Potential
Research has indicated that CPDFK may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, studies have shown that CPDFK can downregulate key oncogenes while upregulating tumor suppressor genes .
Anti-inflammatory Effects
CPDFK has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of CPDFK, it is useful to compare it with structurally similar compounds:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| Cyclopentyl 3-fluorophenyl ketone | 50 | Moderate enzyme inhibition |
| Cyclopentyl phenyl ketone | 200 | Lower potency in cancer cell lines |
| Cyclopentyl 4-fluorophenyl ketone | 75 | Comparable activity but less selective |
| Cyclopentyl 3,5-difluorophenyl ketone | 30 | Higher potency but different mechanism |
The data indicates that CPDFK exhibits superior potency compared to some analogs, likely due to the strategic placement of fluorine atoms which enhance its interaction with biological targets.
Case Studies
- In Vitro Studies : A study assessed the effects of CPDFK on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
- Animal Models : In a murine model of inflammation, administration of CPDFK resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Common Impurities and Analytical Signatures
| Impurity | MS Signature (m/z) | NMR Key Peaks (δ, ppm) |
|---|---|---|
| Anhydride byproduct | 280.02 | 7.5–8.2 (aromatic H), 2.8 (cyclopentyl CH₂) |
| Cyclized intermediate | 292.10 | 6.8–7.3 (fluorophenyl H), 2.5 (cyclopentyl CH) |
Basic: What safety protocols should be followed given limited toxicity data for this compound?
Answer:
Due to insufficient ecotoxicological and chronic toxicity data (see Safety Data Sheets), researchers should:
- Use fume hoods and personal protective equipment (gloves, goggles) during handling .
- Avoid environmental release; implement waste containment protocols.
- Conduct preliminary toxicity screenings (e.g., Ames test for mutagenicity) and monitor for acute exposure symptoms (e.g., respiratory irritation) .
Advanced: How does the cyclopentyl ring conformation influence reactivity in sodium borohydride reductions?
Answer:
Kinetic studies of cycloalkyl phenyl ketones reveal that cyclopentyl derivatives exhibit higher reduction rates (relative rate constant = 0.36 at 0°C) compared to cyclohexyl (0.25) or cyclopropyl (0.12) analogs . This trend is attributed to the pseudo-axial conformation of the cyclopentyl ring, which reduces steric hindrance and aligns the ketone carbonyl for optimal nucleophilic attack.
Q. Table 2: Relative Reduction Rates of Cycloalkyl Phenyl Ketones
| Cycloalkyl Group | Relative Rate (0°C) |
|---|---|
| Cyclopentyl | 0.36 |
| Cyclohexyl | 0.25 |
| Cyclobutyl | 0.23 |
| Cyclopropyl | 0.12 |
Advanced: How can biocatalytic methods enhance enantioselective synthesis of related fluorinated ketones?
Answer:
Engineered ketoreductases (KREDs) offer superior enantioselectivity over traditional chemical catalysts. For example:
- ChKRED20 from Chryseobacterium sp. achieves >99% enantiomeric excess (ee) in reducing 3,4-difluorophenyl ketones to chiral alcohols .
- Key parameters include pH optimization (6.5–7.5), cofactor regeneration (NADPH), and substrate loading (<10 mM).
- Biocatalytic routes avoid harsh reagents and simplify downstream purification .
Advanced: What strategies resolve contradictions in reaction kinetics for sodium borohydride reductions?
Answer:
Discrepancies in rate data (e.g., temperature-dependent variations) require:
- Isothermal calorimetry to track real-time reaction progress.
- Computational modeling (DFT) to evaluate transition states and steric effects.
- Control experiments using deuterated solvents (e.g., D₂O) to probe solvent isotope effects .
Advanced: How can synthetic route impurities inform process optimization?
Answer:
Impurity analysis directly correlates with reaction pathway flaws. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
